molecular formula C8H11ClN4 B8743002 5-Chloro-4-(piperazin-1-yl)pyrimidine

5-Chloro-4-(piperazin-1-yl)pyrimidine

Cat. No.: B8743002
M. Wt: 198.65 g/mol
InChI Key: LUIOOJLWCBAEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(piperazin-1-yl)pyrimidine, available as its dihydrochloride salt (CAS 1797573-17-1), is a key chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrimidine core strategically substituted with a chloro group and a piperazine ring, making it a versatile scaffold for the synthesis of novel bioactive molecules. Its primary research value lies in the development of new histone deacetylase (HDAC) inhibitors, a validated class of epigenetic anticancer agents . When used as a cap group in the design of HDAC inhibitors, this fragment contributes to hydrophobic interactions at the enzyme's active site. Research has demonstrated that molecules built from this core can exhibit potent and selective activity, particularly against HDAC isoforms 1, 2, and 3, and show promising antiproliferative effects against both hematological and solid cancer cell lines . The piperazine moiety provides a synthetic handle for further functionalization, allowing researchers to explore structure-activity relationships and optimize pharmacokinetic properties. The product is intended for research and development purposes only. It is not approved for human or veterinary use.

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-4-piperazin-1-ylpyrimidine

InChI

InChI=1S/C8H11ClN4/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13/h5-6,10H,1-4H2

InChI Key

LUIOOJLWCBAEPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2Cl

Origin of Product

United States

Scientific Research Applications

Adenosine Receptor Antagonism

Recent studies have highlighted the role of piperazine-containing compounds, including derivatives of 5-Chloro-4-(piperazin-1-yl)pyrimidine, as adenosine A2A receptor antagonists. These compounds are being investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The antagonistic action at the A2A receptor has been linked to neuroprotective effects and the modulation of inflammatory responses in the central nervous system .

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2. For instance, compounds structurally related to this compound have shown promising results in vitro, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory conditions.

Cancer Research

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. The structure–activity relationship (SAR) studies have identified specific modifications that enhance anticancer activity, making these compounds valuable candidates for further development in oncology .

Biological Evaluation

The biological evaluation of this compound has involved various assays to determine its pharmacological profiles:

  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinities with various biological targets, including adenosine receptors and other enzymes involved in inflammation and cancer progression.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor growth and modulating immune responses, providing insights into their therapeutic potential .

Case Study 1: Neuroprotection in Parkinson's Disease

A study evaluated the neuroprotective effects of a piperazine derivative related to this compound in a mouse model of Parkinson's disease. The results indicated significant improvements in motor function and reductions in neuroinflammation, suggesting that targeting adenosine receptors may be a viable strategy for treatment .

Case Study 2: Anti-inflammatory Effects

In another study, derivatives were tested for their ability to inhibit COX enzymes in vitro. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anti-inflammatory activity, with implications for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound ID Substituent(s) on Pyrimidine/Piperazine Molecular Formula Molecular Weight (HRMS) Key NMR Shifts (δ, DMSO-d6) Yield (%) Application/Activity
L2 p-Tolylamino at position 4 C22H24ClN6O2 439.16 166.60 (C=O), 159.52, 155.64 56 HDAC inhibition
L4 4-Fluorophenylamino at position 4 C21H21ClFN6O2 443.14 159.63, 155.85, 154.71 50 Enhanced solubility
L18 3-Chloro-4-fluorophenylamino C21H20Cl2FN6O2 477.10 175.01 (C=O), 171.76, 148.65 45 Dual HDAC/kinase inhibition
c7 4-Fluorophenylamino + methyl ester C22H22ClFN5O2 442.16 8.84 (s, NH), 7.79 (d, J=8.4 Hz) 50 Intermediate for HDAC inhibitors
12r Thiazol-5-yl + methylamino substituents C21H24ClN8O4 487.16 Not reported 70 CDK9 inhibition

Physicochemical Properties

  • Solubility: Fluorinated derivatives (L4, L18) exhibit better aqueous solubility than non-polar analogs like L2, as evidenced by their lower logP values .
  • Stability: Piperazine-containing compounds (e.g., 5-Chloro-6-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile ) demonstrate enhanced metabolic stability due to reduced cytochrome P450 interactions.

Research Findings and Trends

  • Kinase Inhibitors : Compounds like 12r and 27g (imidazo[4,5-b]pyridine core) highlight the scaffold’s adaptability for targeting diverse kinases .
  • SAR Insights : Substitution at position 4 of the pyrimidine ring is critical for activity, while piperazine modifications tune pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for 5-Chloro-4-(piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution, where a chloropyrimidine precursor reacts with piperazine under reflux conditions. For example, analogous syntheses involve reacting 2,4-dichloropyrimidine derivatives with piperazine in polar aprotic solvents (e.g., DMF) at 80–120°C. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of piperazine) and reaction time (12–24 hours) to maximize yield . Post-synthesis purification often employs column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine integration (e.g., δ 3.2–3.5 ppm for piperazine protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 225.08 for C8_8H11_{11}ClN5_5) .
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. How does the chlorine substituent influence the compound’s reactivity in further derivatizations?

The 5-chloro group facilitates nucleophilic displacement reactions. For instance, it can be replaced by amines or thiols under basic conditions (e.g., K2_2CO3_3 in DMSO at 60°C) to generate 5-amino or 5-thioether analogs. Kinetic studies suggest higher reactivity at the 5-position compared to other chlorinated pyrimidines due to electron-withdrawing effects from the piperazine group .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model transition states and activation energies for substitution reactions. For example, reaction path searches using software like Gaussian or ORCA can identify optimal leaving groups (e.g., Cl vs. F) and solvent effects. Computational workflows combined with experimental validation (e.g., in situ IR monitoring) reduce trial-and-error approaches by >40% .

Q. What strategies resolve contradictions between theoretical predictions and experimental yields in derivatization reactions?

Discrepancies often arise from unaccounted steric hindrance or solvent interactions. A systematic approach includes:

  • Microkinetic modeling : Integrates computational free-energy profiles with experimental rate data to identify bottlenecks .
  • High-throughput screening : Tests 10–20 solvent/base combinations (e.g., DMF/Et3_3N vs. THF/DBU) to empirically optimize conditions .
  • Isotopic labeling : Tracks reaction intermediates (e.g., 15^{15}N-piperazine) via LC-MS to validate mechanistic hypotheses .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Stability studies show degradation follows first-order kinetics under acidic (pH < 3) or basic (pH > 10) conditions. Hydrolysis at pH 7.4 (37°C) results in a half-life of ~72 hours, with piperazine ring-opening as the primary degradation pathway. Buffered solutions (pH 6.5, ammonium acetate) are recommended for long-term storage .

Q. What role does the piperazine moiety play in modulating biological activity, and how is this evaluated?

Piperazine enhances solubility and bioavailability via hydrogen bonding. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified piperazine substituents (e.g., methyl, acetyl) and testing in vitro assays (e.g., kinase inhibition). Comparative pharmacokinetic profiling (e.g., logP, plasma protein binding) identifies optimal substituents for target engagement .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate reaction parameters with yield/purity .
  • Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves due to potential toxicity .

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